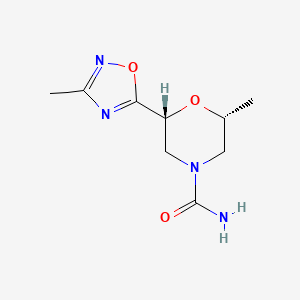

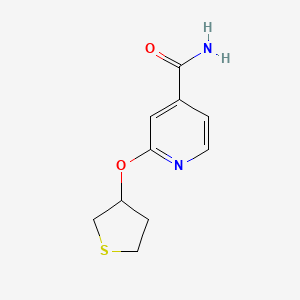

N-cyclopentyl-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazinamide , which is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not specified in the available resources .Aplicaciones Científicas De Investigación

Anti-tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds from these series exhibited significant activity, demonstrating the potential of pyrazine-2-carbonyl compounds as anti-tubercular agents (Srinivasarao et al., 2020).

Catalyst-Free Synthesis

The catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition and rearrangement presents a novel class of compounds synthesized under mild conditions without a catalyst. This demonstrates the versatility of pyrazole and benzamide derivatives in chemical synthesis (Wenjing Liu et al., 2014).

Hybrid Cocrystals

Pyrazinamide, a component similar to the pyrazine structure in the query compound, has been studied in hybrid cocrystals with hydroxybenzoic acids. These studies involve computational simulations to understand molecular interactions, suggesting potential applications in anti-TB drug formulation and energy conversion systems (J. S. Al-Otaibi et al., 2020).

Antitumor Agents

Benzothiazole derivatives, indicating the relevance of heterocyclic compounds in cancer research, were designed and synthesized, showing selective cytotoxicity against tumorigenic cell lines. These compounds exhibited excellent in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of benzamide and related compounds in oncology (Masao Yoshida et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits the growth of mycobacterium tuberculosis h37ra .

Biochemical Pathways

Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth of this bacterium .

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopentyl-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-16-10-14-26(15-11-16)20-22(24-13-12-23-20)28-19-8-6-17(7-9-19)21(27)25-18-4-2-3-5-18/h6-9,12-13,16,18H,2-5,10-11,14-15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGGEZOKYXILAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)

![1-[Oxo-(2-oxo-1-benzopyran-3-yl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2953105.png)

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2953106.png)

![(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953109.png)

![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)

![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)